4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal is a chemical compound with a molecular mass of 314.17380757999996 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a dithiane ring and a butanal group.
Analyse Chemischer Reaktionen
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanal group can lead to the formation of a carboxylic acid, while reduction can lead to the formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal involves its interaction with specific molecular targets and pathways The dithiane ring and butanal group are key functional groups that contribute to its reactivity and biological activity
Vergleich Mit ähnlichen Verbindungen
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal can be compared with other similar compounds, such as:
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanol: This compound has a similar structure but with an alcohol group instead of an aldehyde group.
4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918343-96-1 |
---|---|
Molekularformel |
C17H30OS2 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
4-(2-non-4-enyl-1,3-dithian-2-yl)butanal |
InChI |
InChI=1S/C17H30OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,14H,2-4,7-13,15-16H2,1H3 |
InChI-Schlüssel |
WWKBJNCXDZLIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC1(SCCCS1)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.